1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H29N3O6 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.20563565 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of this chemical compound is in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a central part of organic chemistry and biochemistry. The synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d] pyrimidin-7-ones, for example, involves compounds that bear resemblance to the chemical structure . These compounds play a crucial role in developing new materials and pharmaceuticals due to their complex structures and diverse chemical properties (Ochi & Miyasaka, 1983).
Application in Organic Synthesis
This chemical compound also finds application in the broader field of organic synthesis. It can be utilized in the synthesis of various complex organic compounds. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones showcases the versatility of similar compounds in organic chemistry, highlighting their potential in creating diverse molecular structures (Vydzhak & Panchishyn, 2010).
Role in Pharmaceutical Chemistry
Another application area is in pharmaceutical chemistry. Compounds with similar structures have been studied for their potential pharmaceutical properties. For instance, the synthesis and study of 5-aryl-4-acyl-3-hydroxy-1-[2-(diethylamino)ethyl]-3-pyrrolin-2-ones, related to the compound , highlights the potential of such structures in the development of new drugs with anti-inflammatory, antidepressant, and antibacterial properties (Gein et al., 2006).
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-5-26(6-2)13-14-27-22(17-7-10-19(11-8-17)28(32)33)21(24(30)25(27)31)23(29)18-9-12-20(34-4)16(3)15-18/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTFCYVUWBBCCP-XTQSDGFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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